2-Amino-2-(2-chloro-3-fluorophenyl)acetic acid
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Overview
Description
2-Amino-2-(2-chloro-3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms, and an amino group is attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-3-fluorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, or anhydrides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Condensation: Reagents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) facilitate condensation reactions.
Major Products
The major products formed from these reactions include substituted phenylacetic acids, nitro derivatives, secondary amines, amides, esters, and anhydrides.
Scientific Research Applications
2-Amino-2-(2-chloro-3-fluorophenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on enzyme activity and receptor binding in biological systems.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in hydrophobic interactions. The chlorine and fluorine substituents can influence the compound’s electronic properties, affecting its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-fluorophenyl)acetic acid: Similar structure but lacks the chlorine substituent.
2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid: Similar structure with different positioning of the fluorine atom.
2-Amino-2-(2-chloro-3-methylphenyl)acetic acid: Similar structure with a methyl group instead of fluorine.
Uniqueness
2-Amino-2-(2-chloro-3-fluorophenyl)acetic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1270324-46-3 |
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Molecular Formula |
C8H7ClFNO2 |
Molecular Weight |
203.60 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-3-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7ClFNO2/c9-6-4(7(11)8(12)13)2-1-3-5(6)10/h1-3,7H,11H2,(H,12,13) |
InChI Key |
RJPRRHMAPUBLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(C(=O)O)N |
Origin of Product |
United States |
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